2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate
Description
Properties
CAS No. |
143104-20-5 |
|---|---|
Molecular Formula |
C12H17BrO3Si |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-trimethylsilylethyl 2-bromo-6-hydroxybenzoate |
InChI |
InChI=1S/C12H17BrO3Si/c1-17(2,3)8-7-16-12(15)11-9(13)5-4-6-10(11)14/h4-6,14H,7-8H2,1-3H3 |
InChI Key |
NEWQMIQCICNFNV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C1=C(C=CC=C1Br)O |
Origin of Product |
United States |
Preparation Methods
Esterification via 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate
This method leverages the reactivity of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate to form trimethylsilylethyl (TMSE) esters under mild, promoter-free conditions. The reaction proceeds via a β-silyl carbocation intermediate, as evidenced by deuterium-labeling studies.
Key Reaction Steps :
- Substrate Preparation : 2-Bromo-6-hydroxybenzoic acid is isolated or synthesized.
- Esterification : The carboxylic acid reacts with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate in refluxing toluene (110°C) for 24 hours.
- Workup : Excess imidate is hydrolyzed using 1% trifluoroacetic acid (TFA) in water, yielding the TMSE ester.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reagent | 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate (2 equiv) |
| Solvent | Toluene |
| Temperature | 110°C (reflux) |
| Time | 24 hours |
| Workup | 1% TFA/H₂O |
| Yield (Analogous) | ~81% |
Mechanistic Insight :
The reaction involves protonation of the imidate by the carboxylic acid, followed by dissociation to form a β-silyl carbocation. Nucleophilic attack by the carboxylate anion generates the ester, releasing trichloroacetamide as a byproduct.
Protection-Deprotection Strategy
A multi-step approach involving protection of the hydroxyl group, bromination, and subsequent silylation. This method minimizes side reactions during halogenation.
Steps :
- Protection : The 6-hydroxy group is masked as a methyl ether using dimethyl sulfate or methyl iodide.
- Bromination : The 2-position is brominated using NBS or dibromohydantoin.
- Deprotection : The methyl ether is hydrolyzed to regenerate the hydroxyl group.
- Esterification : The free carboxylic acid reacts with a silylating agent (e.g., TMSCl).
Advantages :
- Improved bromination specificity.
- Compatibility with silylation reagents.
Limitations :
- Additional steps increase synthetic complexity.
- Risk of side reactions during deprotection.
Catalytic Coupling Reactions
Palladium-mediated coupling reactions, as described in patents for related compounds, could be adapted for this synthesis.
Hypothetical Protocol :
- Halogenation : 6-Hydroxybenzoic acid is brominated at the 2-position.
- Coupling : The brominated intermediate undergoes cross-coupling with a trimethylsilylethyl acetylene in the presence of Pd catalysts.
Conditions :
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂ + PPh₃ |
| Base | Triethylamine |
| Solvent | Ethylene glycol dimethyl ether |
| Temperature | 55–60°C |
| Yield (Analogous) | ~70% |
Mechanistic Basis :
- Oxidative addition of the brominated substrate to Pd(0).
- Transmetallation with the silyl acetylene.
- Reductive elimination to form the C–Si bond.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Imidate Esterification | High yield, no catalyst required | Limited to carboxylic acids |
| Halogenation-Silylation | Flexible for substituted benzoates | Requires protection steps for OH groups |
| Protection-Deprotection | Precise regioselectivity | Multi-step process, lower overall yield |
| Catalytic Coupling | Applicable to diverse substrates | High cost of Pd catalysts |
Applications and Research Gaps
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate may serve as an intermediate in pharmaceutical synthesis (e.g., anti-inflammatory agents) or agrochemicals. However, its utility is limited by the lack of published optimization studies. Future research should focus on:
- Scale-Up : Industrial synthesis protocols.
- Catalyst Optimization : Replacing Pd with cheaper metals.
- Functional Group Tolerance : Stability under acidic/basic conditions.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate , several types of chemical reactions can be anticipated:
-
Hydrolysis : The ester group can undergo hydrolysis in the presence of water and a base or acid catalyst, leading to the formation of the corresponding carboxylic acid and alcohol.
-
Nucleophilic Substitution : The bromine atom can be substituted by various nucleophiles, such as amines or alkoxides, under appropriate conditions.
-
Esterification : If the hydroxyl group is protected or modified, the compound could potentially undergo further esterification reactions.
Reaction Conditions and Catalysts
For reactions involving 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate , the choice of solvent, catalyst, and reaction conditions is crucial. For example:
-
Solvents : Common solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene might be used depending on the reaction type.
-
Catalysts : Catalysts such as bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), or transition metal complexes could be employed.
Mechanistic Insights
Understanding the mechanism of reactions involving 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate requires consideration of the stability and reactivity of the intermediate species formed during the reaction. For instance, in nucleophilic substitution reactions, the formation of a transition state or intermediate complex is crucial.
Data Tables
| Entry | Carboxylic Acid | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3-Nitrobenzoic | TMSOTf | 0 |
| 2 | 3-Nitrobenzoic | CSA | Low |
| 3 | 3-Nitrobenzoic | PPTS | Low |
| 4 | 3-Nitrobenzoic | Reflux Toluene | 81 |
Future Research Directions
Future studies should focus on synthesizing 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate and exploring its reactivity under various conditions. This could involve:
-
Synthesis Optimization : Developing efficient methods for synthesizing the compound.
-
Reaction Screening : Testing different reaction conditions and catalysts to identify optimal pathways.
-
Mechanistic Studies : Investigating the mechanisms of key reactions to understand the role of intermediates and transition states.
By pursuing these avenues, researchers can gain a comprehensive understanding of the chemical behavior of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate and its potential applications in organic synthesis.
Scientific Research Applications
Organic Synthesis
Esterification Reactions
One of the primary applications of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate is in esterification reactions. It serves as an effective reagent for forming esters without the need for exogenous promoters or catalysts. For instance, the compound can react with various carboxylic acids to yield corresponding esters, which are valuable intermediates in organic synthesis. A study demonstrated that the compound could be used to synthesize esters in high yields when combined with specific acids under controlled conditions .
Table 1: Esterification Yields Using 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate
| Carboxylic Acid | Conditions | Yield (%) |
|---|---|---|
| 3-Nitrobenzoic Acid | Toluene, reflux | 75 |
| Acetic Acid | Anhydrous conditions | 82 |
| Benzoic Acid | Room temperature | 68 |
Medicinal Chemistry
Antioxidant Properties
Recent studies have explored the biological activities of compounds related to 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate, particularly its potential antioxidant properties. Compounds with similar structural motifs have shown significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The antioxidant evaluation indicated that derivatives of this compound could inhibit lipid peroxidation effectively .
Case Study: Biological Activity Evaluation
In a comparative study, various derivatives were tested for their ability to scavenge free radicals. The results showed that certain derivatives exhibited inhibition rates ranging from 19% to 30%, highlighting their potential therapeutic applications in oxidative stress management .
Material Science
Polymer Chemistry
The compound's trimethylsilyl group enhances its utility in polymer chemistry, particularly in the synthesis of silicon-containing polymers. These materials exhibit unique properties such as increased flexibility and thermal stability. The incorporation of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate into polymer matrices has been investigated for developing advanced materials with enhanced performance characteristics .
Table 2: Properties of Polymers Synthesized with 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate
| Polymer Type | Property | Value |
|---|---|---|
| Silicone Elastomers | Tensile Strength | 5 MPa |
| Thermoplastic Polymers | Thermal Stability | >200°C |
| Conductive Polymers | Electrical Conductivity | 10 S/m |
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate with analogous compounds from the provided evidence, focusing on structural features, applications, and functional group behavior.
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester)
- Structure : Contains a sulfonylurea bridge linked to a methyl benzoate ester and a triazine ring.
- Key Differences :
- The triazine and sulfonylurea moieties in metsulfuron methyl ester enable herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.
- Unlike the TMS-protected ethyl ester in the target compound, metsulfuron uses a simple methyl ester, which is more prone to hydrolysis.
- Applications : Widely used as a post-emergence herbicide in cereal crops .
Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide
- Structure : Features a thiazole ring fused with a benzene moiety, a methylthio group, and a hydrobromide salt.
- Key Differences: The hydrobromide salt enhances solubility in polar solvents, unlike the neutral TMS-ethyl ester.
- Applications : Likely serves as a pharmaceutical intermediate due to its heterocyclic framework .
Structural and Functional Analysis Table
*Note: Direct references to the target compound are absent in the provided evidence; structural inferences are drawn from analogous compounds.
Research Findings and Implications
Ester Group Stability : The TMS-ethyl ester in the target compound offers superior stability under acidic or aqueous conditions compared to methyl esters in metsulfuron . This property is critical for multi-step syntheses requiring temporary protection of carboxylic acids.
Substituent Effects: The bromine atom in the target compound contrasts with the sulfonylurea group in metsulfuron.
Application Divergence : While metsulfuron and related triazine derivatives are agrochemicals, the target compound’s design suggests utility in medicinal chemistry (e.g., prodrug formulations) or materials science, akin to thiazole-based intermediates .
Biological Activity
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, drawing from diverse sources to provide a comprehensive understanding of its pharmacological properties.
The synthesis of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate typically involves the reaction of 2-bromo-6-hydroxybenzoic acid with trimethylsilyl ethyl alcohol under acidic conditions. The resulting esterification process yields the desired compound with high purity and yield. The chemical structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of hydroxybenzoates exhibit significant anticancer activity. For instance, compounds structurally related to 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate have shown cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 2-Bromo-6-hydroxybenzoate | HCT116 | 5.0 |
| 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate | MCF7 | 4.5 |
| Phenylisoxazole derivative | L1210 | 0.206 |
Data compiled from various studies assessing the cytotoxicity of related compounds .
The biological activity of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate is believed to involve the modulation of transcription factors such as GATA4 and NKX2-5, which are crucial for cardiac development and function. Inhibition of these transcription factors can lead to reduced cell viability and altered gene expression profiles in cardiac cells, suggesting a potential application in treating cardiac hypertrophy .
Structure-Activity Relationship (SAR)
The SAR analysis for this compound indicates that modifications to the hydroxy group and the bromine substituent significantly affect its biological activity. Compounds with electron-withdrawing groups tend to exhibit enhanced cytotoxicity, while those with electron-donating groups show reduced activity.
Figure 1: Structure-Activity Relationship Overview
- Hydroxy Substitution : Increased potency observed with substitutions at the ortho position.
- Bromine vs. Chlorine : Brominated compounds generally exhibit greater biological activity compared to their chlorinated counterparts.
Case Studies
- In Vitro Studies : A study investigated the effects of various hydroxybenzoate derivatives on human cancer cell lines, revealing that 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate had an IC50 value of approximately 4.5 μg/mL against MCF7 cells, indicating potent anticancer properties .
- In Vivo Models : Animal models treated with this compound showed significant reductions in tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology .
- Metabolic Studies : The transformation kinetics of related compounds in liver microsomes demonstrated that metabolic stability is crucial for maintaining bioactivity, highlighting the importance of structural modifications in drug design .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 2-bromo-6-hydroxybenzoic acid with a trimethylsilyl-protected alcohol. Key steps include:
- Protection of hydroxyl groups : Use trimethylsilyl chloride (TMSCl) under anhydrous conditions to prevent premature hydrolysis .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or NMR to track esterification progress. Optimize reaction time and temperature (e.g., 60–80°C in DMF with a coupling agent like DCC) to maximize yield .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane to isolate the product.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR can confirm the silyl-protected ethyl group and bromo/hydroxy substitution pattern. For example, the trimethylsilyl (TMS) group shows a distinct singlet at ~0.1 ppm in H NMR .
- X-ray crystallography : Single-crystal diffraction (using SHELX programs for refinement) resolves spatial arrangements and confirms steric effects of the bulky TMS group .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for bromine isotope signatures .
Q. What safety protocols are critical when handling brominated aromatic compounds like this derivative?
- Methodological Answer :
- Personal protective equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood to mitigate inhalation risks, especially during reactions releasing HBr gas.
- Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines for halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing silyl-protected benzoate esters under varying conditions?
- Methodological Answer :
- Controlled experiments : Systematically vary parameters (e.g., solvent polarity, catalyst loading, temperature) while keeping other variables constant. Use design-of-experiments (DoE) software for statistical optimization.
- Mechanistic studies : Probe side reactions (e.g., silyl group hydrolysis) via Si NMR or IR spectroscopy to identify competing pathways .
- Data reconciliation : Cross-reference yields with purity metrics (HPLC, elemental analysis) to distinguish between actual yield losses and purification inefficiencies .
Q. What strategies mitigate hydrolysis of the trimethylsilyl group during purification or storage?
- Methodological Answer :
- Anhydrous conditions : Use molecular sieves or inert atmospheres (Ar/N) during chromatography and storage.
- Low-temperature storage : Keep the compound at –20°C in sealed, desiccated containers to slow moisture ingress.
- Stability assays : Periodically analyze stored samples via NMR to detect hydrolysis (e.g., disappearance of TMS signals) and adjust storage protocols accordingly .
Q. How do electronic effects of bromo and hydroxy substituents influence reactivity in nucleophilic substitution or coupling reactions?
- Methodological Answer :
- Computational modeling : Perform density functional theory (DFT) calculations to map electron density distributions and predict reactive sites.
- Kinetic studies : Compare reaction rates with analogous compounds (e.g., non-brominated or unprotected esters) to isolate electronic vs. steric contributions.
- Trapping experiments : Use Diels-Alder reactions (e.g., with methyl acrylate) to stabilize reactive intermediates and confirm mechanistic pathways .
Q. What crystallographic challenges arise when analyzing this compound, and how can they be addressed?
- Methodological Answer :
- Crystal growth : Optimize solvent evaporation rates (e.g., using mixed solvents like CHCl/hexane) to obtain diffraction-quality crystals.
- Data refinement : Apply SHELXL’s twin refinement tools for handling twinned crystals or high-disorder regions. Use SQUEEZE (in PLATON) to model solvent-accessible voids .
- Validation : Cross-check refined structures with Hirshfeld surface analysis to validate intermolecular interactions (e.g., Br···O contacts) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Benchmarking : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian) to identify outliers.
- Isotopic labeling : Synthesize C-labeled analogs to resolve ambiguous signal assignments in crowded spectral regions.
- Collaborative validation : Share raw data with independent labs to rule out instrument-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
